Bis-5,5-nortrachelogenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

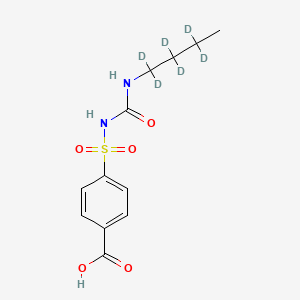

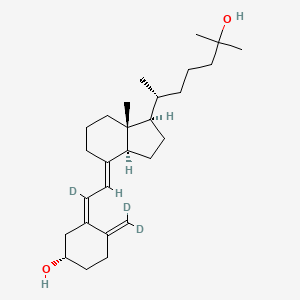

The compound “(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one” is a complex organic molecule characterized by multiple hydroxyl and methoxy groups. Such compounds often exhibit significant biological activity and are of interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Biology

Biological activity: Compounds with multiple hydroxyl and methoxy groups often exhibit significant biological activity, including antimicrobial and antioxidant properties.

Medicine

Drug development: The compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

Material science: The compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

Bis-5,5-nortrachelogenin primarily targets nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7 . Nitric oxide plays a crucial role in various biological processes, including vasodilation, immune response, and neurotransmission.

Mode of Action

This compound interacts with its targets by inhibiting the production of nitric oxide. It has been found to inhibit NO production with an IC50 value of 48.6 mM . This means that this compound can effectively reduce the amount of nitric oxide produced in the cell, thereby influencing the cell’s function and response to stimuli.

Result of Action

This compound exerts its antibacterial effect by disorganizing and perturbing the cytoplasmic membrane . This results in cellular damage, leading to the loss of intracellular components . The compound’s action on the membrane also results in an increase in the permeability of the plasma membrane .

Análisis Bioquímico

Biochemical Properties

Bis-5,5-nortrachelogenin interacts with various biomolecules in biochemical reactions. It inhibits nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cell line, RAW 264.7 . The nature of these interactions involves the inhibition of NO production, with an IC50 value of 48.6 mM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting NO production in activated murine macrophage-like cell line, RAW 264.7 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by inhibiting NO production in activated murine macrophage-like cell line, RAW 264.7 . This inhibition can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that it inhibits NO production in activated murine macrophage-like cell line, RAW 264.7 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of oxolane rings and the introduction of hydroxyl and methoxy groups. Typical synthetic routes may involve:

Formation of oxolane rings: This can be achieved through cyclization reactions.

Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions.

Introduction of methoxy groups: Methoxy groups can be introduced through methylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

Multi-step synthesis: Each step must be carefully controlled to ensure the correct stereochemistry.

Purification: Techniques such as chromatography are used to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of reactions, including:

Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: Ketones or aldehydes can be reduced to form alcohols.

Substitution: Methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Reagents such as halides or nucleophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

- (3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl

Uniqueness

The compound’s uniqueness lies in its specific arrangement of hydroxyl and methoxy groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Propiedades

IUPAC Name |

(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFFFORCHIKZSY-YSECKRNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3COC(=O)C3(CC4=CC(=C(C=C4)O)OC)O)OC)O)CC5COC(=O)C5(CC6=CC(=C(C=C6)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@H]3COC(=O)[C@@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@H]5COC(=O)[C@@]5(CC6=CC(=C(C=C6)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Bis-5,5'-nortrachelogenin?

A1: Bis-5,5'-nortrachelogenin is a lignan dimer with the molecular formula C40H46O12 and a molecular weight of 746 g/mol []. Spectroscopic data, including IR, 1H NMR, 13C NMR, and mass spectrometry, confirmed its structure. Notably, the 1H NMR spectrum showed characteristic signals for two methoxy groups, a methylene AB system, and two sets of aromatic signals consistent with a 1,2,4-trisubstituted and a 1,2,3,5-tetrasubstituted benzene ring []. These findings, combined with mass spectrometry data, confirmed its dimeric nature, consisting of two nortrachelogenin units linked in a magnetically symmetric mode at C-5 [].

Q2: What biological activities have been reported for Bis-5,5'-nortrachelogenin?

A2: Bis-5,5'-nortrachelogenin, isolated from the roots of Wikstroemia indica, has been investigated for its potential to inhibit nitric oxide (NO) production []. Although its activity was not as potent as its analog, lirioresinol B, this finding suggests a potential role in modulating inflammatory pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

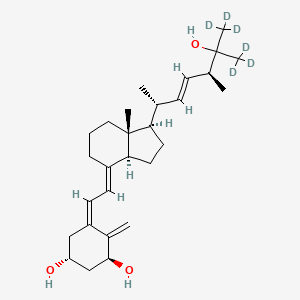

![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)